N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique combination of a bromobenzoyl group, a piperazine ring, and a methoxy-substituted indole moiety, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
This can be achieved through electrophilic aromatic substitution using methoxy reagents such as dimethyl sulfate or methyl iodide in the presence of a base .
The final steps involve the introduction of the piperazine ring and the bromobenzoyl group. The piperazine ring can be introduced through a nucleophilic substitution reaction using piperazine and an appropriate leaving group. The bromobenzoyl group can be introduced through an acylation reaction using 4-bromobenzoyl chloride and a suitable base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base.
Major Products
Oxidation: Hydroxyl or carbonyl derivatives of the methoxy group.
Reduction: Benzyl derivatives of the bromobenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety is known to interact with multiple receptors and enzymes, which could contribute to its biological activity . The piperazine ring and bromobenzoyl group may also play a role in modulating the compound’s pharmacokinetic properties and enhancing its binding affinity to specific targets .
Comparison with Similar Compounds
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can be compared with other indole derivatives, such as:
2-{[4-(4-chlorobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole: Similar structure but with a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole: Similar structure but with a fluorine atom instead of a bromine atom, which may affect its pharmacokinetic properties.
2-{[4-(4-methylbenzoyl)piperazin-1-yl]carbonyl}-5-methoxy-1H-indole: Similar structure but with a methyl group instead of a bromine atom, which may affect its lipophilicity and biological activity.
These comparisons highlight the uniqueness of this compound and its potential advantages in terms of reactivity, pharmacokinetics, and biological activity.
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O4/c1-31-19-8-6-18(7-9-19)29-23(16-5-4-12-25-14-16)22(27-28-29)24(30)26-15-17-13-20(32-2)10-11-21(17)33-3/h4-14H,15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDYGRYDFHMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=C(C=CC(=C3)OC)OC)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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